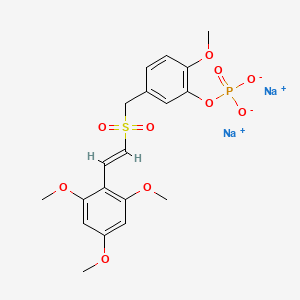
Briciclib sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Briciclib Sodium is a benzyl styryl sulfone analog, and a disodium phosphate ester prodrug of ON 013100, with potential antineoplastic activity. Upon hydrolysis, briciclib is converted to ON 013100, which blocks cyclin D mRNA translation and decreases protein expression of cyclin D. This may induce cell cycle arrest and apoptosis in cancer cells overexpressing cyclin D and eventually decrease tumor cell proliferation. This agent may exhibit synergistic antitumor activity in combination with other chemotherapeutic agents. Cyclin D, a member of the cyclin family of cell cycle regulators, plays a key role in cell cycle division and is often overexpressed in a variety of hematologic and solid tumors and is correlated with poor prognosis.
Applications De Recherche Scientifique
Antineoplastic Activity
Briciclib sodium is a derivative of ON 013100, demonstrating significant potential in antineoplastic (anti-cancer) activity. It operates through the conversion to ON 013100 upon hydrolysis, which then blocks the translation of cyclin D mRNA and decreases cyclin D protein expression. This mechanism can induce cell cycle arrest and apoptosis in cancer cells, particularly those overexpressing cyclin D, ultimately reducing tumor cell proliferation. Cyclin D plays a critical role in cell cycle division and is frequently overexpressed in various hematologic and solid tumors, often correlating with poor prognosis. Briciclib sodium's action in reducing cyclin D accumulation in cancer cells highlights its potential as a therapeutic agent in cancer treatment (Definitions, 2020).
eIF4E Targeting in Cancer Therapy
Briciclib exhibits potent anticancer activity by targeting the eukaryotic translation initiation factor 4E (eIF4E), a master regulator controlling mRNA translation in cells. Overexpression of eIF4E, a proto-oncogene, is linked to the translation of genes essential for cellular proliferation, survival, angiogenesis, and metastasis. Briciclib's binding to eIF4E and its consequential reduction in the expression of cyclin D1 and c-Myc, alongside the enhancement of pro-apoptotic proteins like P53 and Cleaved Caspase 3, underscores its potential in treating hematopoietic and solid cancers. This is further supported by its effectiveness in various cancer cell lines, including breast, mantle cell leukemia, gastric, and esophageal cancers, at nanomolar concentrations. Notably, an orally bioavailable version of ON 013100, the precursor to briciclib, has been developed, offering a convenient administration route (Jasani et al., 2015).
Propriétés
Numéro CAS |
865784-01-6 |
|---|---|
Nom du produit |
Briciclib sodium |
Formule moléculaire |
C19H21Na2O10PS |
Poids moléculaire |
518.4 g/mol |
Nom IUPAC |
disodium;[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]phenyl] phosphate |
InChI |
InChI=1S/C19H23O10PS.2Na/c1-25-14-10-17(27-3)15(18(11-14)28-4)7-8-31(23,24)12-13-5-6-16(26-2)19(9-13)29-30(20,21)22;;/h5-11H,12H2,1-4H3,(H2,20,21,22);;/q;2*+1/p-2/b8-7+;; |
Clé InChI |
MIBWXNAYNGADJD-MIIBGCIDSA-L |
SMILES isomérique |
COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+] |
SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+] |
SMILES canonique |
COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+] |
Synonymes |
ON 013105 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



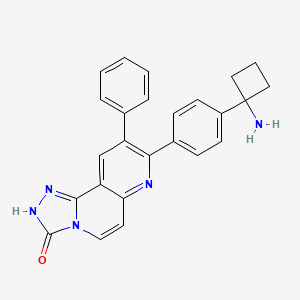
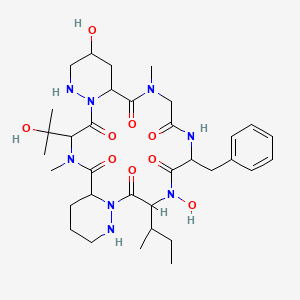
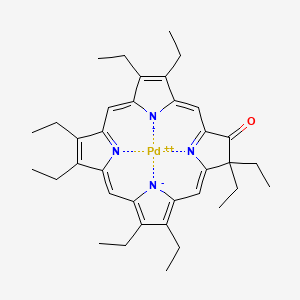
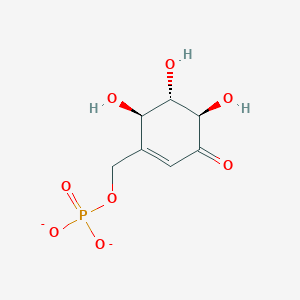
![(4-{4-[2-(gamma-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine](/img/structure/B1262964.png)
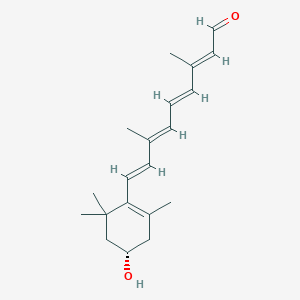
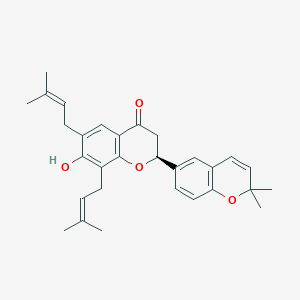

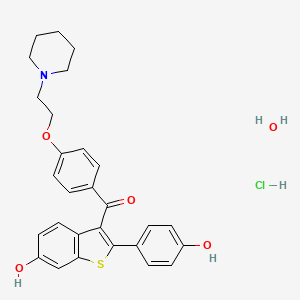
![3-[3-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile](/img/structure/B1262972.png)
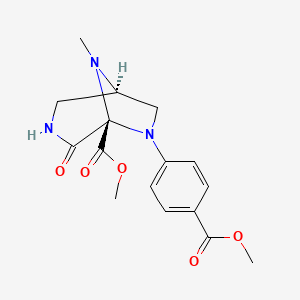
![1-(14-Methyl-pentadecanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1262974.png)
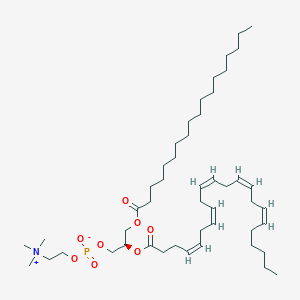
![[(2R)-2-ethenoxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1262977.png)